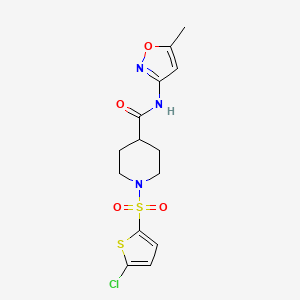

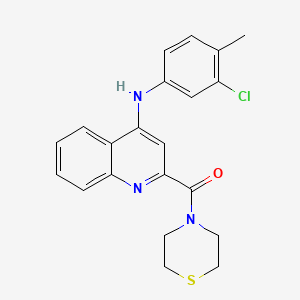

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with sulfonyl and piperidine moieties. For instance, paper discusses the synthesis of O-substituted derivatives of a sulfonamide with a piperidine nucleus, which were found to have significant activity against the butyrylcholinesterase enzyme. Similarly, paper describes the synthesis of a compound with a sulfonyl group attached to a pyrrolidine ring, although it was found to have no antimicrobial activity against the tested organisms.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the coupling of benzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media, followed by substitution reactions with various electrophiles in the presence of sodium hydride and dimethyl formamide . The synthesis of the compound in paper involves the reaction of methyl pyrrolidine-2-carboxylate with a chlorosulfonyl-substituted imidazole, followed by a reaction with ethylamine. These methods suggest that the synthesis of "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide" would likely involve similar steps, such as the use of a sulfonyl chloride precursor, a suitable amine, and controlled reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be characterized using techniques such as FTIR, 1H, 13C NMR, and DEPT 135 analysis . These techniques provide detailed information about the functional groups present, the molecular framework, and the electronic environment of the atoms within the molecule. The presence of a sulfonyl group and a piperidine or pyrrolidine ring is a common feature in these compounds, which is likely to influence their chemical behavior and biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. The sulfonyl group is a good leaving group, which can facilitate nucleophilic substitution reactions. The piperidine or pyrrolidine rings can engage in various chemical reactions, including alkylation, acylation, and others, depending on the substituents present on the ring and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a sulfonyl group typically increases the polarity of the molecule, which can affect its solubility in different solvents. The steric and electronic effects of the substituents on the piperidine or pyrrolidine ring can influence the compound's reactivity and interaction with biological targets .

Scientific Research Applications

Anticancer Potential

Piperidine-4-carboxamide derivatives, closely related to the chemical structure , have been synthesized and evaluated for their anticancer properties. A study synthesized a series of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, showing promising anticancer activity in vitro, suggesting a potential research direction for similar compounds like 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide in anticancer drug development (Rehman et al., 2018).

Enzyme Inhibition for Alzheimer’s Disease

Another study focused on the synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, aiming to find new drug candidates for Alzheimer’s disease. The synthesized compounds showed inhibitory activity against the acetylcholinesterase enzyme, indicating their potential as therapeutic agents for neurodegenerative diseases like Alzheimer’s (Rehman et al., 2018).

Antimicrobial Applications

Compounds bearing a piperidine moiety, similar to the structure of interest, have been synthesized and tested for antibacterial activity. A study synthesizing acetamide derivatives with a piperidine and 1,3,4-oxadiazole core found moderate antibacterial activity, especially against Gram-negative bacterial strains (Iqbal et al., 2017).

Interaction with Receptors

Research on molecules containing piperidine and carboxamide groups has explored their interaction with various receptors, indicating a potential for developing receptor-targeted therapies. One study involving N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrated its potent and selective antagonistic activity on the CB1 cannabinoid receptor, suggesting the relevance of similar structures in receptor-based drug discovery (Shim et al., 2002).

Biological and Pharmacological Screening

Compounds structurally related to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide have been synthesized with fluoro-substituted benzothiazoles and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This broad spectrum of biological and pharmacological screening indicates the potential utility of such compounds in various therapeutic areas (Patel et al., 2009).

properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O4S2/c1-9-8-12(17-22-9)16-14(19)10-4-6-18(7-5-10)24(20,21)13-3-2-11(15)23-13/h2-3,8,10H,4-7H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKPPCGUTAFHRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2529321.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2529323.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)

![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)

![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2529343.png)